Methyl 3-(4-(aminomethyl)phenyl)acrylate
Description
Chemical Structure and Properties Methyl 3-(4-(aminomethyl)phenyl)acrylate (CAS: Not explicitly provided; referred to as 10a in ) is an acrylate ester featuring a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the para position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound is synthesized via a two-step process: (1) azide substitution on (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate (CAS: 946-99-6) using NaN₃, followed by (2) reduction to yield the primary amine .
Applications This compound serves as a critical intermediate in medicinal chemistry. For instance, it is used to synthesize quinoline-5,8-dione derivatives (e.g., 6g), which exhibit antiproliferative activity against cancer cell lines by inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1) . Its reactivity, particularly the nucleophilic amine group, enables facile conjugation with electrophilic moieties in drug design.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8,12H2,1H3/b7-6+ |
InChI Key |
QXWAFTMZIGSAOA-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CN |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-(aminomethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(aminomethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(4-(aminomethyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes studies on its effects on various biological targets.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 3-(4-(aminomethyl)phenyl)acrylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the acrylate moiety can participate in polymerization reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituents on the phenyl ring or the ester/acid functional group. Key comparisons include:
Key Observations:
Reactivity and Functionalization: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., Schiff base formation with quinoline-5,8-diones) , whereas bromomethyl analogs (e.g., CAS 946-99-6) undergo SN2 substitutions for further derivatization . Methoxy and hydroxyl substituents alter electronic properties: electron-donating groups (e.g., -OCH₃) enhance polymerization stability , while -OH facilitates hydrogen bonding in biochemical assays .
Biological Activity: this compound derivatives (e.g., 6g) show potent antiproliferative activity (IC₅₀ = 0.12–0.35 μM in H460 cells) . Bromo and ethyl analogs are primarily explored for agrochemical applications due to their environmental stability .
Physical Properties :
- Carboxylic acid derivatives (e.g., 3-(4-methylphenyl)acrylic acid) exhibit distinct crystallinity (triclinic system, P1 space group) compared to liquid or amorphous ester analogs .
- Polar substituents (-OH, -NH₂) increase water solubility, whereas hydrophobic groups (-Br, -C₂H₅) enhance lipid compatibility .
Biological Activity
Methyl 3-(4-(aminomethyl)phenyl)acrylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an acrylic derivative characterized by the presence of an aminomethyl group on a phenyl ring. Its molecular formula is , and it features a double bond that contributes to its reactivity in various chemical environments.
Mechanisms of Biological Activity
1. Antiproliferative Effects:
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. In particular, studies have shown that derivatives of this compound can induce apoptosis in cervical carcinoma cells (HeLaS3). The mechanism involves the modulation of apoptotic proteins such as Bcl-2 and Bax, leading to increased levels of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, which is critical for the initiation of apoptosis .
2. Induction of Apoptosis:
In vitro studies demonstrate that treatment with this compound leads to dose-dependent increases in apoptotic cell populations. For instance, HeLaS3 cells treated with increasing concentrations showed a marked rise in annexin V-positive cells, indicating enhanced apoptosis. This effect correlates with the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors .
3. Cytotoxicity Against Drug-Resistant Cells:
Notably, this compound has been shown to retain cytotoxic effects against multidrug-resistant cancer cell lines, suggesting its potential as a therapeutic agent capable of circumventing common resistance mechanisms found in cancer treatments .
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLaS3 | 0.6 | Induction of apoptosis via ROS accumulation |
| Cytotoxicity | KB-vin | 0.8 | NQO1 inhibition and mitochondrial dysfunction |
| Apoptosis Induction | HeLaS3 | 1.8 | Modulation of Bcl-2/Bax ratio |
Case Study: Anticancer Activity
A study focusing on the compound's anticancer properties revealed that this compound significantly inhibited the proliferation of HeLaS3 cells at concentrations as low as 0.6 µM. The treatment resulted in increased apoptosis rates, with flow cytometry confirming a rise from 12.8% to 66.3% apoptotic cells as concentration increased from 0.2 µM to 1.8 µM over a period of 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
